molecular formula C8H3N3O2 B195368 4-Nitrophthalonitrile CAS No. 31643-49-9

4-Nitrophthalonitrile

Cat. No.: B195368
CAS No.: 31643-49-9
M. Wt: 173.13 g/mol
InChI Key: NTZMSBAAHBICLE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophthalonitrile can be synthesized through several methods. One common method involves the nitration of phthalonitrile using fuming nitric acid as a medium and a catalyst . The crude product is then recrystallized with methanol to obtain refined this compound . Another method involves the reaction of 4-nitro-o-xylene with ammonia gas and air in a fluidized bed reactor in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the acylation of phthalic anhydride with urea to form phthalic imidine, followed by nitration with nitric acid and sulfuric acid to produce 4-phthalic imidine. This intermediate is then subjected to oxidative ammonolysis and condensation with sulfur oxychloride to yield this compound .

Properties

IUPAC Name

4-nitrobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMSBAAHBICLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067642
Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Molecular Weight

173.13 g/mol
Source PubChem
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CAS No.

31643-49-9
Record name 4-Nitrophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Record name 4-Nitrophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Record name 1,2-Benzenedicarbonitrile, 4-nitro-
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Record name 5-nitrobenzene-1,2-dicarbonitrile
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Synthesis routes and methods I

Procedure details

4-nitrophthalamide (220g; 1.05 moles) is suspended in pyridine (840ml). Into this vigrously stirred suspension, phosphorus oxychloride (220 ml; 2.40 moles) is added at such a rate that the reaction maintains a temperature range of 65°-70° C during the 30 minute addition time. The same temperature is maintained an additional hour by external heating. The resulting mixture is neutralized with 12 N hydrochloric acid (150 ml). The purple solid is collected by filtration and dried. The residue is extracted with ethyl acetate (3 × 700 ml) and the purple extract is decolorized with activated charcoal, washed first with 0.4 N sodium hydroxide saturated with sodium chloride (3 × 70 ml) and then with water (4 × 70 ml). Drying and evaporation of the extract leaves 91g of II as pale yellow crystals; yield, 50%, mp142°-144° C; lit. (7) mp 138°-139° C; lit. (4) 142° C.
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
840 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

4-nitrophthalamide (220 g; 1.05 moles) is suspended in pyridine (840 ml). Into this vigorously stirred suspension, phosphorus oxychloride (220 ml; 2.40 moles) is added at such a rate that the reaction maintains a temperature range of 65°-70° C during the 30-minute addition time. The same temperature is maintained an additional hour by external heating. The resulting mixture is neutralized with 12 N hydrochloric acid (150 ml). The purple solid is collected by filtration and dried. The residue is extracted with ethyl acetate (3 × 700 ml) and the purple extract is decolorized with activated charcoal, washed first with 0.4N sodium hydroxide saturated with sodium chloride (3 × 70 ml) and then with water (4 × 70 ml). Drying and evaporation of the extract leaves 91 g of II as pale yellow crystals; yield, 50%; mp 142-144°; lit. (7-mp 138°-139°; lit. (4) 142°.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
840 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrophthalonitrile?

A1: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.

Q2: How is this compound synthesized?

A2: Several synthetic routes are available for this compound. One common method involves the nitration of phthalimide, followed by amination and dehydration. [] Another approach utilizes phthalic anhydride as the starting material, undergoing ammonation, nitration, aminolysis, and finally dehydration to yield this compound. []

Q3: Can you describe the spectroscopic data for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for nitrile groups (C≡N) and nitro groups (NO2). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]

Q4: What is the primary application of this compound?

A4: this compound serves as a key precursor in the synthesis of phthalocyanines and their metal complexes (metallophthalocyanines). [, , , , ]

Q5: How does this compound react to form phthalocyanines?

A5: this compound undergoes cyclotetramerization in the presence of metal salts or under specific reaction conditions to form phthalocyanines. The nitro group can be further modified or substituted to introduce desired functionalities into the phthalocyanine structure. [, , ]

Q6: What are the advantages of using this compound in phthalocyanine synthesis?

A6: The nitro group in this compound serves as an electron-withdrawing group, activating the molecule towards nucleophilic aromatic substitution reactions. This facilitates the introduction of various substituents onto the phthalocyanine ring, enabling the fine-tuning of its properties for specific applications. [, , ]

Q7: Can you provide specific examples of reactions involving this compound in the synthesis of functionalized phthalocyanines?

A7: Certainly. Researchers have employed this compound to synthesize phthalocyanines with diverse functionalities. For instance, it reacts with diethylstilbestrol to produce metallophthalocyanines with potential applications in volatile organic compound (VOC) adsorption. [] Additionally, reactions with bisphenol A, catechol derivatives, and other aromatic compounds yield phthalocyanine-based materials with tailored properties like high thermal stability and desirable mechanical strength. [, , ]

Q8: What are the applications of phthalocyanines derived from this compound?

A8: Phthalocyanines derived from this compound find applications in various fields, including:

  • Dyes and Pigments: Their intense color and stability make them suitable for use in inks, paints, and textiles. []
  • Sensors: Their optical and electronic properties change upon interaction with specific analytes, enabling their use in chemical and gas sensors. [, ]
  • Catalysis: Metallophthalocyanines can act as catalysts in various chemical reactions, including oxidation and reduction reactions. [, ]
  • Photodynamic Therapy (PDT): They can generate singlet oxygen upon light irradiation, making them potentially useful in PDT for cancer treatment. []

Q9: What is the thermal stability of phthalocyanines derived from this compound?

A9: Phthalocyanines derived from this compound generally exhibit high thermal stability, with some derivatives showing minimal weight loss even at temperatures exceeding 500°C. This thermal robustness makes them suitable for applications requiring high-temperature resistance. [, , ]

Q10: How does the introduction of different substituents affect the properties of phthalocyanines derived from this compound?

A10: The nature of substituents introduced onto the phthalocyanine ring significantly influences its properties. For example, electron-donating groups can enhance solubility and influence the electronic properties, while bulky substituents can impact aggregation behavior and self-assembly. [, , ]

Q11: Are there any studies on the electrochemical properties of this compound-derived phthalocyanines?

A11: Yes, numerous studies have investigated the electrochemical properties of these phthalocyanines. Cyclic voltammetry (CV) experiments reveal their redox behavior, providing insights into their electron transfer capabilities and potential applications in electrocatalysis and sensing. [, ]

Q12: What about the dielectric properties of these phthalocyanines? Are there any applications in electronic devices?

A12: The dielectric properties of this compound-derived phthalocyanines, particularly their dielectric constant and dielectric loss, are crucial for applications in electronic devices. Researchers have explored their potential as gate dielectric materials in metal-insulator-semiconductor (MIS) devices. Studies on their interface properties with different substrates, like silicon, provide valuable information for device fabrication. [, ]

Q13: Is there any information available on the safety and toxicity of this compound and its derivatives?

A13: While detailed toxicological data might be limited for this compound itself, it's essential to handle it with caution as with any chemical reagent. Appropriate safety measures should be taken during synthesis and handling. Toxicity and environmental impact assessments are crucial aspects to consider during the development of phthalocyanine-based materials for various applications. [, ]

Q14: What about the environmental impact of these phthalocyanines? Are there any strategies for their degradation or recycling?

A14: Research on the environmental impact and degradation pathways of phthalocyanines is an active area of study. Exploring biodegradable alternatives and developing efficient recycling strategies for these compounds are essential steps towards sustainable materials development. []

Q15: What are some of the emerging research areas related to this compound and its derivatives?

A15: Several exciting research avenues are emerging in this field, including:

  • Design of novel phthalocyanine structures: Expanding the library of phthalocyanine structures by incorporating different substituents and exploring novel macrocyclic architectures. [, ]

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